3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one

Catalog No.
S13198645
CAS No.
81760-57-8
M.F
C26H28Cl2F3NO
M. Wt
498.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethy...

CAS Number

81760-57-8

Product Name

3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-one

Molecular Formula

C26H28Cl2F3NO

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C26H28Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16H,3-6,9-12H2,1-2H3

InChI Key

WPDNKUOFRLJSGF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(=O)C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F

3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one is a complex organic compound with the molecular formula C26H28Cl2F3NOC_{26}H_{28}Cl_2F_3NO and a CAS number of 81760-57-8. This compound features a dibutylamino group, which is known for its role in enhancing the lipophilicity and biological activity of organic molecules. The presence of a 1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl moiety contributes to its unique chemical properties, including potential applications in medicinal chemistry and material science.

Typical for ketones and amines. For instance:

  • Nucleophilic Substitution: The dibutylamino group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with aldehydes or other electrophiles to form imines or other condensation products.

The synthesis of 3-(dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one typically involves multi-step organic synthesis techniques:

  • Formation of the Phenanthryl Derivative: Starting from 9-bromo-phenanthrene, reactions with trifluoromethylating agents and dichlorination can yield the desired phenanthryl structure.
  • Amine Introduction: The dibutylamine can be introduced through nucleophilic substitution at a suitable electrophilic position on the phenanthryl derivative.
  • Ketone Formation: Finally, the introduction of the propanone moiety can be achieved through acylation reactions.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug discovery.
  • Material Science: The unique properties imparted by the trifluoromethyl and halogenated groups may find applications in developing advanced materials or coatings.
  • Agricultural Chemicals: Its antimicrobial properties could make it suitable for use in agrochemicals.

Interaction studies involving 3-(dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one are essential to understand its pharmacodynamics and pharmacokinetics. Potential interactions include:

  • Protein Binding Studies: Understanding how this compound binds to plasma proteins can help predict its bioavailability and distribution in biological systems.
  • Receptor Binding Assays: Investigating its affinity for various biological receptors could elucidate its mechanism of action.

Several compounds share structural similarities with 3-(dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-(Diethylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl)propan-1-oneC25H26Cl2F3NSimilar structure but with ethyl groupsPotentially lower lipophilicity compared to dibutyl derivative
4-(Dibutylamino)-2-methylphenolC13H19NOContains a hydroxyl group instead of a ketoneMay exhibit different biological activities due to hydroxyl presence
2-(Dibutylamino)-4-chlorophenolC13H18ClNChlorinated aromatic compoundDifferent halogen positioning may affect reactivity and activity

These comparisons illustrate how variations in functional groups and substituents can significantly influence the chemical behavior and potential applications of related compounds.

XLogP3

8.7

Hydrogen Bond Acceptor Count

5

Exact Mass

497.1500044 g/mol

Monoisotopic Mass

497.1500044 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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